4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine
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Overview
Description
4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-ethoxy-2,5-dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-2,5-dimethylbenzenesulfonyl)morpholine or 4-(4-carboxy-2,5-dimethylbenzenesulfonyl)morpholine.
Reduction: Formation of 4-(4-ethoxy-2,5-dimethylbenzenesulfanyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine
- 1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
Uniqueness
4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-ethoxy-2,5-dimethylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-19-13-9-12(3)14(10-11(13)2)20(16,17)15-5-7-18-8-6-15/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBHLLDNZJSERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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